molecular formula C18H17N7O B2456505 N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)indolizine-2-carboxamide CAS No. 2200958-71-8

N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)indolizine-2-carboxamide

Cat. No. B2456505
CAS RN: 2200958-71-8
M. Wt: 347.382
InChI Key: MDYIKQGRBGUFDU-UHFFFAOYSA-N
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Description

“N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)indolizine-2-carboxamide” is a compound that belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .


Molecular Structure Analysis

The molecular formula of the compound is C15H13F3N10 . Its average mass is 390.326 Da and its monoisotopic mass is 390.127686 Da .


Physical And Chemical Properties Analysis

The compound has a density of 1.8±0.1 g/cm3 . It has a molar refractivity of 93.0±0.5 cm3 . The compound has 10 H bond acceptors and 0 H bond donors . It has 4 freely rotating bonds . The polar surface area of the compound is 93 Å2 . The polarizability of the compound is 36.9±0.5 10-24 cm3 . The surface tension of the compound is 68.9±7.0 dyne/cm . The molar volume of the compound is 216.0±7.0 cm3 .

Scientific Research Applications

Synthesis and Biological Activities

  • The synthesis of indolyl azetidinones and their anti-inflammatory activities have been extensively studied. These compounds, including derivatives with complex azetidinyl and indolizine structures similar to the compound , exhibit significant anti-inflammatory properties, which were compared with non-steroidal anti-inflammatory drugs (NSAIDs) for their effectiveness and potential ulcerogenic activities (R. Kalsi et al., 1990).

  • Research on enaminones as building blocks has led to the synthesis of substituted pyrazoles with antitumor and antimicrobial activities. These studies highlight the versatility of compounds with triazolo and pyridazin motifs in creating molecules with significant biological activities (S. Riyadh, 2011).

Structural Analysis and Drug Design

  • Triazolopyridazine derivatives have been synthesized and evaluated for their antiproliferative activity. These investigations provide insights into the structural requirements for the biological activity of molecules containing triazolo[4,3-b]pyridazine moieties, emphasizing the potential of such compounds in drug design (M. Ilić et al., 2011).

  • Studies on cardiovascular agents have explored the synthesis and activities of 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems. These compounds, related by structural motifs to the compound of interest, were evaluated for their coronary vasodilating and antihypertensive activities, highlighting the potential for developing new cardiovascular drugs (Y. Sato et al., 1980).

Antimicrobial and Antitumor Effects

  • The antimicrobial evaluation of new thienopyrimidine derivatives showcases the broad spectrum of activities that can be achieved with compounds containing triazolo and pyridazin groups. This research underscores the importance of structural diversity in the discovery of new antimicrobials (M. Bhuiyan et al., 2006).

Mechanism of Action

Target of Action

The primary targets of this compound are the Cell division protein ZipA and its homolog in Escherichia coli (strain K12) and Shigella flexneri . These proteins play a crucial role in bacterial cell division.

Mode of Action

It is believed to interact with the cell division protein zipa, potentially inhibiting its function and thereby affecting bacterial cell division .

Biochemical Pathways

The biochemical pathways affected by this compound are related to bacterial cell division. By interacting with the Cell division protein ZipA, the compound may disrupt the normal division process of the bacteria

Result of Action

The result of the compound’s action is likely to be an inhibition of bacterial cell division, potentially leading to bacterial cell death. This could make the compound useful as an antibacterial agent .

properties

IUPAC Name

N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]indolizine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7O/c1-22(18(26)13-8-14-4-2-3-7-23(14)9-13)15-10-24(11-15)17-6-5-16-20-19-12-25(16)21-17/h2-9,12,15H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYIKQGRBGUFDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C(=O)C4=CN5C=CC=CC5=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)indolizine-2-carboxamide

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